Dhesn

Vue d'ensemble

Description

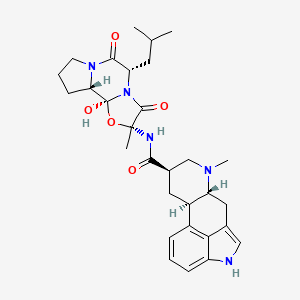

Dhesn is a chemical compound with the molecular formula C30H39N5O5 and a molecular weight of 549.7 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dhesn involves complex organic reactions.

Industrial Production Methods: There is no detailed information available regarding the industrial production methods of this compound. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Analyse Des Réactions Chimiques

Types of Reactions: Therefore, specific types of reactions, common reagents, and conditions used in these reactions are not available.

Applications De Recherche Scientifique

Optoelectronic Devices

Dhesn has been investigated for its potential use in optoelectronic devices. Recent studies have shown that compounds similar to this compound can be systematically designed to absorb specific wavelengths of light, particularly in the near-infrared spectrum. These properties make them suitable for applications in advanced electronics, such as photodetectors and solar cells .

| Property | Value |

|---|---|

| Light Absorption Range | Near-infrared |

| Transparency | Colorless |

| Semiconductor Behavior | Yes |

Case Study : Researchers at Osaka University developed a complex molecule that does not absorb visible light but effectively absorbs near-infrared light. This characteristic allows for its application in phototransistors, which could lead to advancements in electronic devices that require high sensitivity to infrared light .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a therapeutic agent. Its unique structure may allow it to interact with biological targets effectively, potentially leading to new treatments for various diseases.

Case Study : A study demonstrated that compounds with similar structures to this compound could induce apoptosis in cancer cells, suggesting potential applications in chemotherapy . The ability of these compounds to selectively target cancerous cells while sparing healthy ones is a significant advantage.

| Application Area | Potential Use |

|---|---|

| Cancer Treatment | Induction of apoptosis |

| Targeted Drug Delivery | Yes |

Environmental Applications

This compound may also play a role in environmental science, particularly in the development of materials for pollution control and remediation.

Case Study : Research indicates that organic compounds with properties akin to this compound can be utilized in the degradation of pollutants. Their ability to absorb specific wavelengths of light can enhance photocatalytic processes, making them effective in breaking down harmful substances in the environment .

| Environmental Benefit | Mechanism |

|---|---|

| Pollution Degradation | Photocatalysis |

| Water Purification | Yes |

Mécanisme D'action

The mechanism of action of Dhesn involves its interaction with the serotoninergic system. It affects the turnover of serotonin in the brain and potentiates serotonin-mediated behavior.

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Dihydroergosine

- Dihydroergosine methane sulfonate

- Dihydroergosine monomethanesulfonate

- Dihydroergosine tartrate

Uniqueness: Dhesn is unique due to its potential antidepressant properties and its influence on the serotoninergic system. While similar compounds like dihydroergosine and its derivatives also exhibit biological activities, this compound’s specific effects on serotonin turnover and behavior make it distinct.

Activité Biologique

Dhesn, a compound of interest in various biological studies, has been examined for its potential therapeutic applications. This article summarizes the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

This compound's biological activity is thought to involve several mechanisms:

- Tyrosinase Inhibition : Similar to other natural compounds, this compound may inhibit tyrosinase, an enzyme critical in melanin production. This inhibition is beneficial for skin-whitening applications and may also have implications in treating hyperpigmentation disorders .

- Antimicrobial Properties : Compounds with structural similarities to this compound have demonstrated antimicrobial activity against various pathogens. This could suggest a potential role for this compound in combating infections .

- Anti-inflammatory Effects : Some studies indicate that compounds similar to this compound may exhibit anti-inflammatory properties, which could be useful in treating inflammatory diseases .

Efficacy Studies

Recent studies have focused on the efficacy of this compound-related compounds:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2,5-Dihydroxybenzoic acid | Tyrosinase Inhibition | 57.38 | |

| Dehydrodieugenol B Analogues | Antileishmanial Activity | 3.0 - 32.7 |

These findings illustrate that while direct data on this compound may be sparse, related compounds show promising biological activities that could be extrapolated to this compound.

Case Studies

- Skin Whitening Applications : A study highlighted the effectiveness of natural compounds in inhibiting tyrosinase activity, suggesting that this compound could serve as a non-toxic alternative for skin-whitening formulations .

- Infection Control : Research into antimicrobial properties indicates that compounds similar to this compound could be effective against skin pathogens, which is significant for dermatological applications .

- Inflammatory Conditions : Investigations into anti-inflammatory effects have shown potential benefits in managing conditions like psoriasis or eczema through modulation of inflammatory pathways .

Propriétés

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36)/t18-,20-,22-,23+,24+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMMZDZUHSYSPU-ZADNKJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993665 | |

| Record name | N-[10b-Hydroxy-2-methyl-5-(2-methylpropyl)-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7288-61-1 | |

| Record name | 9,10-Dihydroergosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007288611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[10b-Hydroxy-2-methyl-5-(2-methylpropyl)-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergotaman-3',6',18-trione, 9,10-dihydro-12'-hydroxy-2'-methyl-5'-(2-methylpropyl)-, (5'alpha,10alpha)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIHYDROERGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V68W0Y9VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dihydroergosine (DHESN) interact with its target and what are the downstream effects?

A: Dihydroergosine (this compound) primarily acts as an antagonist of α-adrenoceptors. [, ] This interaction leads to a reduction in total peripheral resistance, resulting in a decrease in blood pressure. [] this compound also demonstrates inhibitory effects on neurotransmission, impacting both adrenergic and cholinergic pathways, likely through a non-specific presynaptic mechanism that regulates transmitter release. []

Q2: What is the impact of dihydroergosine (this compound) on different types of muscle contractions in the ileum?

A: Studies on the guinea pig ileum show that this compound inhibits contractions induced by various agents with a specific order of potency. It most effectively inhibits noradrenaline (NA) contractions, followed by 5-hydroxytryptamine, histamine, acetylcholine, and lastly, potassium chloride. This suggests multiple mechanisms of action beyond its primary α-adrenoceptor antagonism. []

Q3: Does the structure of dihydroergosine (this compound) impact its activity compared to similar compounds?

A: Dihydroergosine (this compound) and ergosinine (ESNN) are both ergot derivatives. While this compound is considered an active derivative of (+)-lysergic acid, ESNN is derived from (+)-isolysergic acid, typically thought to be inactive. Interestingly, studies show that ESNN exhibits comparable pharmacological activity to this compound in terms of blood pressure reduction and ileum contraction inhibition, suggesting that derivatives of (+)-isolysergic acid may possess significant pharmacological potential. [, ]

Q4: What is the long-term impact of dihydroergosine (this compound) on blood pressure regulation?

A: Chronic administration of dihydroergosine (this compound) in spontaneously hypertensive rats leads to significant blood pressure reduction. This effect is attributed to a decrease in total peripheral resistance without any observed changes in cardiac output or heart rate, suggesting a sustained vasodilatory effect. []

Q5: Are there any potential central nervous system effects of dihydroergosine (this compound)?

A: While one study investigated the effects of dihydroergosine (this compound) on the serotonergic system and its potential as an antidepressant, the abstract doesn't provide specific results. [] Further research is needed to understand the full extent of this compound's interaction with the central nervous system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.